

Ezh2-IN-7: A Technical Guide to its Effect on H3K27me3 Levels

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Compound of Interest		
Compound Name:	Ezh2-IN-7	
Cat. No.:	B12407124	Get Quote

Disclaimer: The specific compound "Ezh2-IN-7" is not found in publicly available scientific literature. This document provides a technical overview based on the established mechanism and characteristics of potent, selective, S-adenosyl-L-methionine (SAM)-competitive EZH2 inhibitors, such as GSK126, which will be used as a representative model for "Ezh2-IN-7".

This guide is intended for researchers, scientists, and drug development professionals interested in the epigenetic modulation of H3K27me3 by targeting the EZH2 methyltransferase.

Core Concepts: EZH2 and H3K27 Trimethylation

Enhancer of zeste homolog 2 (EZH2) is a histone-lysine N-methyltransferase and the core catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] The primary function of the PRC2 complex is to regulate gene expression, primarily through the methylation of histone H3 at lysine 27 (H3K27).[2] EZH2 catalyzes the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to H3K27, leading to its mono-, di-, and ultimately trimethylated state (H3K27me3).[2]

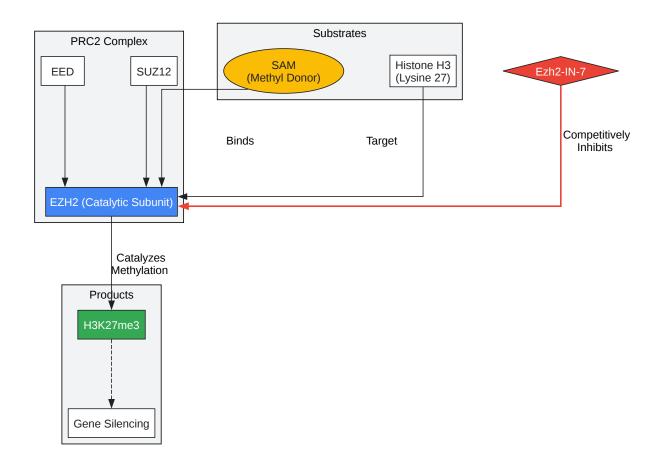
H3K27me3 is a hallmark of facultative heterochromatin and is a powerful repressive epigenetic mark that leads to chromatin compaction and the silencing of target gene transcription.[2] The dysregulation of EZH2 activity, often through overexpression or gain-of-function mutations, is implicated in numerous cancers, where it promotes tumorigenesis by silencing tumor suppressor genes.[3][4] This has made EZH2 a compelling target for therapeutic intervention.



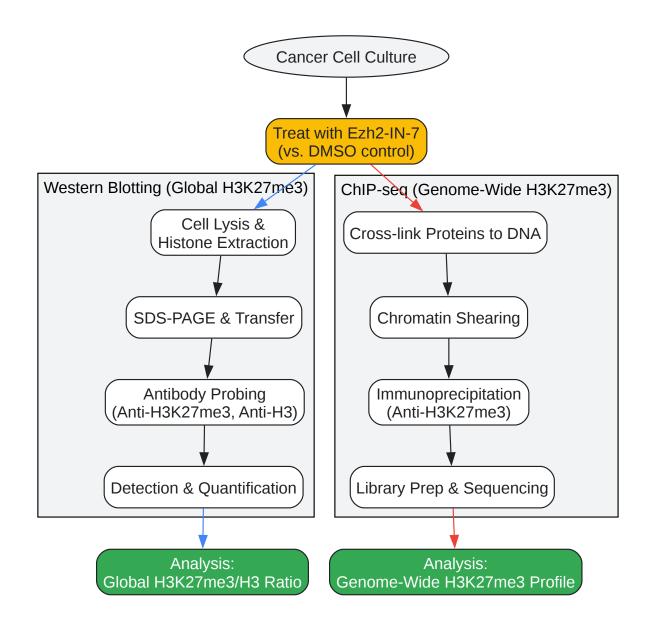
Mechanism of Action: Ezh2-IN-7

Ezh2-IN-7, as a representative potent EZH2 inhibitor, functions by directly competing with the SAM cofactor for binding to the catalytic SET domain of EZH2. By occupying this binding pocket, the inhibitor prevents the transfer of a methyl group to histone H3, thereby blocking the formation of H3K27me2 and H3K27me3. This leads to a global reduction in H3K27 trimethylation levels, which in turn can de-repress the transcription of silenced tumor suppressor genes, leading to anti-proliferative effects in cancer cells dependent on EZH2 activity.[5]









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